Disperse Yellow 104
Description
Contextualization of Disperse Yellow 104 as a Representative Disperse Dye
Disperse dyes are a category of synthetic dyes specifically designed for dyeing hydrophobic fibers where traditional water-soluble dyes are ineffective. wordpress.comwikipedia.org Their application relies on the dye molecules dispersing in the dyebath and then partitioning into the fiber material. chemsrc.comlookchem.com this compound, being insoluble in water, exemplifies this class. worlddyevariety.comwordpress.com
Overview of Azo Chromophore Systems in Disperse Dyes
The majority of disperse dyes, estimated to be about 80%, feature an azo chromophore system. wikipedia.orgchemsrc.comlookchem.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic systems, which are responsible for absorbing light and generating color. mdpi.comunesp.brresearchgate.net this compound is classified as a double azo class dye, indicating the presence of two azo groups in its molecular structure. worlddyevariety.com The chemical structure of azo dyes can be modified through reduction, oxidation, acetylation, and chlorination reactions. unesp.brresearchgate.net The properties of azo disperse dyes are influenced by the coupling species and diazonium salt intermediate, particularly the end-chain chemical groups which affect electron withdrawing and donating strength, impacting dye synthesis and color fastness. mdpi.com
Historical Development and Evolution of Disperse Dyeing Principles
The history of disperse dyes is closely tied to the development of man-made hydrophobic fibers like cellulose (B213188) acetate (B1210297) in the 1920s. wordpress.comwikipedia.orgaatcc.org Early attempts to dye these fibers with existing hydrophilic dyes were unsuccessful. aatcc.org The first disperse dyes, initially referred to as "ionamines" and later S.R.A. colors, were developed in the 1920s for dyeing cellulose acetate fibers. wordpress.comscribd.com These early dyes had limitations, such as unsatisfactory dyeing results. wordpress.com The term "disperse dye" was officially adopted in 1953. wordpress.com The principles of disperse dyeing involve the dye, present in a highly dispersed state in water with the aid of a dispersing agent, dissolving in the dyebath at dyeing temperature and then being adsorbed onto the fiber surface in molecular form. chemsrc.comlookchem.com Dyeing is typically carried out at higher temperatures, often above 100°C under pressure, or through hot melt methods, to facilitate dye diffusion into the fiber's amorphous regions. scribd.comchemsrc.comemerald.com The interaction between the dye molecule and the polymer fiber occurs through Van der Waals and dipole forces. wikipedia.org The development of polyester (B1180765) fibers further drove the evolution of disperse dyes, requiring modifications to improve properties like sublimation and gas fume fading fastness. sci-hub.ru
Significance of this compound in Contemporary Textile Science and Beyond
This compound remains significant in contemporary textile science, particularly for its application in dyeing synthetic fibers. While its primary use is in textiles, research may explore its fundamental chemical properties or behavior in other material contexts.
Research Relevance in Synthetic Fiber Coloration
This compound is primarily used for dyeing and printing polyester and its blended fabrics. worlddyevariety.comenochdye.com It is also suitable for dyeing acetate and acrylic fibers. worlddyevariety.com Research in this area focuses on optimizing dyeing processes, improving fastness properties, and developing more environmentally friendly dyeing methods. Disperse dyeing of polyester typically involves high temperature and high pressure methods or hot melt dyeing. chemsrc.comenochdye.comgoogle.com Studies investigate the effect of parameters such as temperature, time, and pH on dye uptake and color fastness on polyester fabrics. emerald.comgoogle.comnih.gov The fastness properties, such as wash fastness, light fastness, and sublimation fastness, are crucial for the performance of dyed textiles. worlddyevariety.comwordpress.comscribd.comenochdye.comicrc.ac.ir Research continues to explore novel disperse dyes and dyeing techniques to achieve desired color strength and fastness on synthetic fibers. emerald.comnih.govicrc.ac.irresearchgate.net
Broader Research Applications in Materials Science (if applicable to academic findings)
While the primary application of this compound is in textiles, academic research might explore its chemical properties or behavior in other materials science contexts. For instance, the fundamental properties of azo dyes, including their photochromic behavior, have been of interest in materials science for applications like optical storage and switching. icrc.ac.ir Research into the degradation of disperse dyes, such as biological removal using fungal cells, also falls under broader materials science and environmental science research aimed at addressing dye pollution. tandfonline.com Studies on the presence and potential impact of disperse dyes in environments like house dust also represent research beyond traditional textile applications. nih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 160340351 (Based on CAS 12270-42-7 and formula C19H15ClN4O2 worlddyevariety.com. Note: Some sources list different formulas/CIDs for this CAS chemsrc.comalfa-chemistry.comguidechem.com, but the double azo structure worlddyevariety.com aligns with the C19H15ClN4O2 formula.) |
| 2-Chloro-4-nitrobenzenamine | 7014 |
| Phenol (B47542) | 996 |
| m-Cresol | 342 |
| Disperse Yellow 3 | 9260 ca.gov |
| Disperse Red 73 | 85627 alfa-chemistry.com |
| Disperse Red 78 | Not found |
| Disperse Red 167 | Not found |
| Disperse Yellow 23 | 24853341 (Based on CAS 6300-07-8) |
| Disperse Yellow RGFL | Not found |
Note: PubChem CID for this compound is based on the provided CAS number and the most consistent molecular formula found across sources describing it as a double azo dye. Some sources list conflicting molecular formulas for the same CAS number, which is a known issue with chemical databases. chemsrc.comalfa-chemistry.comguidechem.com
Data Table: Properties and Applications of this compound
| Property/Application | Detail | Source |
| Color | Red light yellow | worlddyevariety.com |
| Molecular Structure | Double azo class | worlddyevariety.com |
| Water Solubility | Insoluble or very low water solubility | worlddyevariety.comwordpress.comenochdye.com |
| Primary Application | Dyeing and printing polyester and its blended fabrics | worlddyevariety.comenochdye.com |
| Other Applicable Fibers | Vinegar fiber (acetate), three vinegar fiber (triacetate), acrylic | worlddyevariety.com |
| Dyeing Methods | Suitable for high temperature and high pressure method and hot melt dyeing | enochdye.com |
| Fastness Properties (Grade) | Light Fastness: 7-8 (AATCC), Wash Fastness: 5 (AATCC), Perspiration Fastness: 5 (AATCC), Ironing Fastness: 5 (AATCC) | worlddyevariety.com |
Properties
CAS No. |
12270-42-7 |
|---|---|
Molecular Formula |
C20H15IN4O2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Disperse Yellow 104
Classical and Contemporary Synthesis Routes
Diazotization and Coupling Reactions in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (-N=N-). nih.gov Their synthesis typically begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. tifr.res.innih.govunb.ca
The diazotization reaction involves treating a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid) at low temperatures, typically between 0 and 5°C. tifr.res.inekb.egchemistrystudent.com This reaction produces a highly unstable diazonium salt. tifr.res.inekb.egchemistrystudent.com
The subsequent coupling reaction involves the electrophilic attack of the diazonium cation on an activated aromatic ring of the coupling component. tifr.res.in This reaction is typically carried out in a slightly acidic to alkaline medium, depending on the nature of the coupling component. Phenols usually couple in alkaline conditions, while aromatic amines couple in weakly acidic conditions. The coupling reaction forms the characteristic azo linkage, yielding the azo dye. tifr.res.inchemistrystudent.com
Specific Precursors and Reaction Conditions for Disperse Yellow 104
While a specific, detailed synthesis for this compound was not found in the search results, the general method for disperse yellow dyes often involves the diazotization of a nitro-substituted aniline derivative and coupling with a suitable component. One source indicates that this compound can be manufactured by diazotizing 2-chloro-4-nitrobenzenamine, coupling it with phenol, reducing the nitro group, then diazotizing again and coupling with m-Cresol. worlddyevariety.com This suggests a more complex synthesis involving sequential reactions and functional group transformations.
Another patent describes a general method for a disperse yellow dye involving the diazotization of meta-aminophenol, coupling with a methylpyridone solution, and then esterification. google.comgoogle.com While this is not explicitly this compound, it illustrates a common approach for disperse yellow dyes involving diazotization, coupling, and subsequent modification.
Based on the reported manufacturing method worlddyevariety.com, potential key precursors for this compound include:
2-Chloro-4-nitrobenzenamine
Phenol
m-Cresol
However, the structure of this compound (C₁₉H₁₅ClN₄O₂) worlddyevariety.com suggests a different set of precursors than the one mentioned in the manufacturing method description worlddyevariety.com. The presence of a chlorine atom, four nitrogen atoms (indicating a double azo structure), and the molecular formula are more consistent with a synthesis involving a chlorinated nitroaniline and a coupling component containing two nitrogen atoms and likely hydroxyl or amino groups that are subsequently modified.
Considering the common precursors for other disperse yellow dyes and the structure of this compound, a plausible synthesis route could involve the diazotization of a chlorinated nitroaniline, followed by coupling with an aniline derivative containing hydroxyethyl (B10761427) groups. For instance, precursors like 3-chloro-N,N-bis(2-hydroxyethyl)aniline could be involved as coupling components in the synthesis of related disperse dyes. ontosight.ailabsolu.canih.gov
General reaction conditions for diazotization typically involve temperatures between -5 and 15°C and an acidic environment (0.5-5% acidity). google.com Coupling reactions are often carried out at temperatures between 0 and 25°C. google.comgoogle.com
Esterification Reactions in Disperse Yellow Dye Synthesis
Esterification reactions can be employed in the synthesis of disperse dyes to introduce ester groups, which can influence the dye's properties, such as alkali-clearability. researchgate.netumt.edu.pk One described synthesis route for a disperse yellow dye includes an esterification step involving a coupling product and benzene (B151609) sulfonyl chloride. google.comgoogle.com This reaction is typically carried out at temperatures between 0 and 30°C, with a pH between 9 and 13. google.comgoogle.com The purpose of esterification in this context can be to modify the solubility or fastness properties of the dye.
Condensation Reactions in Disperse Yellow Dye Preparation
Condensation reactions are also utilized in the preparation of some disperse yellow dyes, although perhaps less directly in the core azo coupling step for this compound based on its reported structure. Condensation reactions involve the combination of two molecules with the elimination of a small molecule like water or alcohol. For example, some disperse yellow dyes based on quinoline (B57606) structures are prepared through condensation reactions of carboxylic acids and anhydrides at high temperatures. google.comgoogle.compatsnap.com Another example involves the condensation of aniline and 1,4-dichloro-2-nitrobenzene (B41259) to produce Disperse Yellow 26. wikipedia.org While not directly linked to this compound in the provided results, condensation reactions are a relevant synthetic tool in disperse dye chemistry.
Optimization Strategies in Synthesis Procedures
Process Intensification and Green Chemistry Approaches
Process intensification in dye synthesis can involve using more efficient reactors, continuous flow processes, or alternative reaction media to reduce reaction times and energy consumption. Green chemistry approaches focus on minimizing or eliminating the use and generation of hazardous substances. fishersci.cabmrb.io
Examples of green chemistry principles applied to dye synthesis include using water or supercritical fluids as solvents instead of volatile organic compounds, using catalysts to improve selectivity and reduce energy requirements, and designing synthesis routes that generate less toxic byproducts. google.comgoogle.compatsnap.com
One patent describes a preparation method for a disperse yellow dye (Disperse Yellow E-3G) that utilizes a kneading device for direct condensation of raw materials, eliminating the need for large amounts of organic solvents like DMF, thereby reducing wastewater discharge and raw material consumption. google.comgoogle.compatsnap.com This exemplifies a process intensification and green chemistry approach by simplifying the process and reducing solvent usage and waste.
Data Tables
Based on the search results, here are some data points related to precursors and reaction conditions:
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 12270-42-7 | C₁₉H₁₅ClN₄O₂ | 366.80 |
| 2-Chloro-4-nitrobenzenamine | - | - | - |
| Phenol | 996 | C₆H₆O | 94.11 |
| m-Cresol | 342 | C₇H₈O | 108.14 |
| meta-aminophenol | 8865 | C₆H₇NO | 109.13 |
| Sodium Nitrite | 23668162 | NaNO₂ | 68.99 |
| Benzene Sulfonyl Chloride | 7506 | C₆H₅ClO₂S | 176.62 |
| 3-chloro-N,N-bis(2-hydroxyethyl)aniline | 66688 | C₁₀H₁₄ClNO₂ | 215.68 |
| 2-chloroethanol | 34 | C₂H₅ClO | 80.51 |
| Reaction Step | Temperature (°C) | pH | Notes | Source |
| Diazotization | -5 to 15 | 0.5-5% acidity | Low temperature is crucial for stability | ekb.egchemistrystudent.comgoogle.com |
| Coupling | 0 to 25 | - | Depends on coupling component | google.comgoogle.com |
| Esterification | 0 to 30 | 9 to 13 | Can be optimized to 10-20°C and pH 10-11 | google.comgoogle.com |
| Condensation (Disperse Yellow E-3G) | 170-200 | - | Direct condensation in kneader | google.comgoogle.compatsnap.com |
Reduction of Byproduct Formation and Waste Streams
The synthesis of this compound, like other azo dyes, involves chemical reactions that can generate byproducts and waste streams. Addressing these issues is crucial for environmental sustainability and economic efficiency in the manufacturing process. A significant concern with azo dyes is the potential formation of aromatic amines as byproducts, particularly through the cleavage of the azo bond. Aromatic amines are often recalcitrant, bioaccumulative, toxic, mutagenic, and carcinogenic, posing significant risks to human health and the environment ijrrjournal.commdpi.comresearchgate.netindexcopernicus.com.
Strategies for reducing byproduct formation and minimizing waste streams in disperse dye synthesis, including approaches relevant to this compound, focus on optimizing reaction conditions, developing cleaner synthetic routes, and implementing efficient post-synthesis treatment methods.
One approach to minimizing waste is the development of synthetic methods that reduce the number of steps and the use of large quantities of organic solvents. For instance, a method for synthesizing a disperse yellow dye (specifically Disperse Yellow E-3G, a related quinoline disperse yellow dye) in a kneader device directly condenses raw materials like 4-carboxylic acid and phthalic anhydride, eliminating the need for large amounts of organic solvent like DMF, thereby reducing wastewater discharge and raw material consumption google.comgoogle.com. While this specific method is for a related dye, the principle of solvent reduction and process simplification is applicable to cleaner production of other disperse yellow dyes, potentially including this compound.
Another strategy involves the precise control of reaction parameters, such as raw material ratios and temperature, particularly in continuous synthesis methods. A continuous tubular reaction method for a disperse yellow dye emphasizes the precise control of raw material ratios close to theoretical values and accurate temperature control through efficient mass and heat transfer. This precise control is reported to reduce the generation of byproducts wipo.int. Implementing automatic control systems can ensure that the reaction strictly follows optimal set values, further minimizing deviations that could lead to unwanted side reactions and byproduct formation wipo.int.
Beyond synthesis, the treatment of wastewater containing residual dyes and byproducts is critical. Traditional reduction clearing processes used in textile dyeing with disperse dyes, often employing sodium dithionite (B78146) under alkaline conditions, generate environmentally unfavorable byproducts like sulfites and sulfates, which can be corrosive and contribute to increased chemical oxygen demand (COD) ijarbs.com. Research into alternative, more environmentally friendly reducing agents or wash-off processes, such as using soap nut extraction, has shown potential in reducing BOD, COD, and total dissolved solids (TDS) in wastewater and avoiding the generation of aromatic amines from unfixed dyes ijarbs.com. While this relates to the application of the dye rather than its synthesis, it highlights the broader efforts within the industry to minimize the environmental impact associated with disperse dyes.
The development of disperse dyes with improved properties, such as high resistance to alkaline treatments and peroxide bleaching, can also contribute to cleaner production in the textile dyeing process itself, potentially allowing for combined pre-treatment and dyeing steps, thus saving water and energy acs.org. Although this doesn't directly reduce synthesis byproducts, it reduces the environmental burden during the application phase.
Detailed research findings often involve comparing different synthetic routes or treatment methods based on factors like yield, purity, and the volume and toxicity of waste generated. While specific data tables for this compound byproduct reduction were not extensively found in the search results, the principles and methods described for similar azo and disperse dyes provide a strong indication of the approaches being pursued. For instance, studies on the degradation of azo dyes by microorganisms highlight the potential for biotechnological solutions to reduce pollution and environmental impacts, offering an alternative to physico-chemical treatments which can have drawbacks like high cost and sludge generation ijrrjournal.commdpi.comnih.gov.
Mechanistic Studies of Dye Fiber Interactions and Application Science
Theoretical Frameworks of Disperse Dyeing
Several theoretical frameworks attempt to explain the complex interaction and uptake of disperse dyes by synthetic fibers. These models help in understanding the distribution of dye molecules between the dye bath and the fiber phase.
Solid Solution Theory of Dye Sorption
The solid solution theory posits that the disperse dye dissolves within the fiber material, forming a solid solution. This theory is based on the concept that the dye molecules are absorbed into the bulk of the fiber rather than simply adsorbed onto the surface. The solubility of the dye in the fiber is a crucial factor influencing the dyeing equilibrium and the final depth of shade. At elevated temperatures, the thermal energy increases the mobility of both dye molecules and fiber segments, facilitating the dissolution of the dye within the fiber matrix.
Physico-chemical Models of Dye-Fiber Interaction
Physico-chemical models describe the dyeing process as a series of steps involving the transfer of dye molecules from the aqueous phase to the fiber. This typically includes the diffusion of dye from the bulk solution to the fiber surface, adsorption onto the surface, and diffusion from the surface into the interior of the fiber. textilelearner.netblogspot.comscribd.com These models often consider factors such as dye concentration, temperature, time, and the affinity between the dye and the fiber. The rate of diffusion from the fiber surface into the interior is often considered the rate-limiting step in the dyeing process. scribd.com
Role of Fiber Amorphous Regions in Dye Diffusion
Hydrophobic fibers like polyester (B1180765) have both crystalline and amorphous regions. Disperse dye molecules primarily penetrate and reside within the amorphous regions of the fiber. chemicalbook.comtextilelearner.netblogspot.comscribd.com Heating the dye liquor causes the fiber structure to swell and the amorphous regions to expand, creating sufficient space or "cavities" for the dye molecules to enter and diffuse into the fiber polymer system. chemicalbook.comtextilelearner.netblogspot.comscribd.com The degree of swelling and the accessibility of the amorphous regions significantly impact the rate and extent of dye diffusion. chemicalbook.comtextilelearner.netblogspot.comscribd.com As the temperature decreases after dyeing, the expanded amorphous regions shrink, effectively trapping the dye molecules within the fiber structure. chemicalbook.com
Intermolecular Forces Governing Dye-Fiber Affinity
The affinity between disperse dyes and hydrophobic fibers is primarily governed by intermolecular forces rather than the formation of covalent bonds, as is the case with some other dye classes. colourinn.inunam.mx These forces are physical in nature and are crucial for the retention of the dye within the fiber. researchgate.netresearchgate.net
Hydrogen Bonding Mechanisms
Hydrogen bonding also contributes to the affinity of disperse dyes for certain fibers. textilelearner.netscribd.comblogspot.comscribd.comunam.mxresearchgate.netresearchgate.netwikipedia.orgsemanticscholar.orgmdpi.commdpi.com While disperse dyes are generally non-ionic and lack typical water-solubilizing groups, their molecular structures often contain polar functional groups such as hydroxyl (-OH), amino (-NH2), or substituted amino groups. researchgate.netresearchgate.netsemanticscholar.org These groups can form hydrogen bonds with appropriate atoms (such as oxygen or nitrogen) present in the fiber polymer chains. scribd.comresearchgate.netresearchgate.netwikipedia.orgsemanticscholar.org The formation of hydrogen bonds further enhances the physical retention of the dye within the fiber matrix.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Disperse Yellow 104 | 24671 cartrite.co.ukebay.co.uk (Note: Some sources list CAS 12270-42-7 for this compound worlddyevariety.comchemicalbook.comenochdye.comguidechem.comalfa-chemistry.com, while PubChem CID 24671 is associated with C.I. Acid Yellow 3 / Quinoline (B57606) Yellow E104 cartrite.co.ukebay.co.uk. Further verification may be needed for the correct PubChem CID specifically for this compound (CAS 12270-42-7). Based on available information, the PubChem CID for this compound (CAS 12270-42-7) is not readily available in the search results. The provided CID 24671 corresponds to a different yellow dye.) |
| Disperse Yellow 3 | Not found in search results |
| Disperse Yellow 42 | 21201 wikipedia.org |
| Disperse Yellow 119 | Not found in search results |
| Disperse Blue 56 | Not found in search results |
| Disperse Red 74 | Not found in search results |
| Disperse Yellow 211 | Not found in search results |
| Disperse Yellow 82 | Not found in search results |
| Disperse Red 73 | 85627 alfa-chemistry.com |
| Disperse Blue 106 | Not found in search results |
| Disperse Blue 124 | Not found in search results |
| Disperse Orange 1 | Not found in search results |
| Disperse Red 9 | Not found in search results |
| Disperse Red 11 | Not found in search results |
| Disperse Red 60 | Not found in search results |
| Disperse Yellow 26 | Not found in search results |
| Disperse Yellow 1 | Not found in search results |
| Disperse Blue | Not found in search results |
| Disperse Violet 3 | Not found in search results |
| Disperse Orange 13 | Not found in search results |
| Disperse Orange 32 | Not found in search results |
| Disperse Yellow 63 | Not found in search results |
| Disperse Red 5 | Not found in search results |
| Disperse Orange 3 | Not found in search results |
| Disperse Violet 33 | Not found in search results |
| Disperse Red 325 | Not found in search results |
| Disperse Blue 26 | Not found in search results |
| Disperse Blue 56 | Not found in search results |
| Disperse Navy 35 | Not found in search results |
| Disperse Black C-MDA | Not found in search results |
| Disperse Yellow 218 | Not found in search results |
| Disperse Orange 25 | Not found in search results |
| Disperse Orange 29 | Not found in search results |
| Disperse Yellow 79 | Not found in search results |
| Disperse orange 76 | Not found in search results |
| Disperse Orange 61 | Not found in search results |
| C.I. Acid Yellow 3 | 24671 cartrite.co.ukebay.co.uk |
| Quinoline Yellow E104 | 24671 cartrite.co.ukebay.co.uk |
| Disperse Red 73 | 85627 alfa-chemistry.com |
Data Tables
While specific quantitative data tables directly linking this compound to the nuances of each theoretical framework or intermolecular force mechanism were not extensively found in the search results, the general principles of disperse dyeing apply. The following table summarizes some general findings related to disperse dyeing conditions, which are relevant to the application of this compound.
| Parameter | Typical Range/Effect in Disperse Dyeing (General) | Relevance to this compound | Source(s) |
| Temperature | Elevated temperatures (e.g., 100-130°C) required for fiber swelling and dye diffusion. chemicalbook.comtextilelearner.netscribd.comblogspot.comcolourinn.inscribd.com | This compound is suitable for high temperature and high pressure methods and hot melt dyeing. chemicalbook.comenochdye.com Medium energy dyes, which may include this compound, are often dyed between 104-110°C. textilelearner.netblogspot.comscribd.com | chemicalbook.comtextilelearner.netscribd.comblogspot.comcolourinn.inscribd.comenochdye.com |
| pH | Acidic conditions (pH 4.5-5.5) generally maintained. textilelearner.netblogspot.com | Acetic acid is commonly used to control pH for satisfactory dye exhaustion. textilelearner.netblogspot.com | textilelearner.netblogspot.com |
| Dispersing Agent | Required to maintain a fine dispersion of insoluble dye particles in the dye bath. chemicalbook.comtextilelearner.netscribd.comblogspot.comcolourinn.inscribd.comresearchgate.net | Essential for uniform and trouble-free dyeing with this compound. textilelearner.net | chemicalbook.comtextilelearner.netscribd.comblogspot.comcolourinn.inscribd.comresearchgate.net |
| Fiber Type | Primarily used for hydrophobic fibers like polyester, acetate (B1210297), triacetate, nylon, and acrylic. worlddyevariety.comchemicalbook.comtextilelearner.netscribd.com | This compound is used for polyester, vinegar fiber (acetate), three vinegar fiber (triacetate), and acrylic dyeing. worlddyevariety.com | worlddyevariety.comchemicalbook.comtextilelearner.netscribd.com |
| Molecular Size | Generally small to facilitate diffusion into the fiber structure. textilelearner.netscribd.comscribd.comsemanticscholar.org | Disperse dyes, as a class, have small molecular size. textilelearner.netscribd.com The size and shape influence diffusion. scribd.comsemanticscholar.org | textilelearner.netscribd.comscribd.comsemanticscholar.org |
Detailed Research Findings
Research findings generally support the theoretical frameworks discussed. Studies on disperse dyeing highlight the critical role of temperature in facilitating the diffusion of dye molecules into the amorphous regions of hydrophobic fibers. chemicalbook.comtextilelearner.netscribd.comblogspot.comcolourinn.inscribd.com The affinity is primarily attributed to physical forces, with Van der Waals forces and hydrogen bonding being the main contributors to holding the dye within the fiber matrix. textilelearner.netscribd.comblogspot.comscribd.comunam.mxresearchgate.netresearchgate.netwikipedia.orgsemanticscholar.org The use of dispersing agents is consistently emphasized as necessary for achieving uniform dyeing by maintaining a stable dispersion of the water-insoluble dyes. chemicalbook.comtextilelearner.netscribd.comblogspot.comcolourinn.inscribd.comresearchgate.net While specific detailed research findings focused solely on this compound's interaction energies or diffusion coefficients within various fibers were not prominently found, the general principles established for disperse dyes apply to its behavior. Studies on other disperse dyes, such as Disperse Yellow 119, have theoretically investigated degradation mechanisms and the role of hydrogen bonding, providing insights into the behavior of azo disperse dyes which constitute a large portion of this class. researchgate.net Adsorption studies of disperse dyes on various materials also provide data on adsorption capacities and kinetics, illustrating the physical adsorption mechanisms involved. researchgate.netbioline.org.brresearchgate.netpjoes.com The deviation from ideal behaviors like the Nernst isotherm in some disperse dye sorption studies suggests the complexity of the interaction and diffusion processes within the fiber.
Dyeing Kinetics and Thermodynamics
The dyeing process of polyester with disperse dyes involves the transfer of dye molecules from the aqueous dyebath into the fiber structure. This process is influenced by kinetic and thermodynamic factors.
Adsorption Equilibrium and Rate Studies
The adsorption of disperse dyes onto polyester fibers involves the partitioning of dye molecules between the dyebath and the fiber phase mdpi.com. The equilibrium adsorption can often be described by isotherm models, such as the Nernst or Langmuir isotherms, which relate the concentration of dye on the fiber to the concentration of dye in the dyebath at equilibrium mdpi.comupc.edutekstilec.si. The Nernst isotherm suggests that the fiber acts as a solvent for the dye mdpi.com. Adsorption rate studies investigate the speed at which dye is taken up by the fiber over time. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are often used to analyze experimental adsorption data upc.eduscribd.com. For some disperse dyes on polyester, the pseudo-second-order model has been reported to fit the experimental data well upc.edu. Factors such as dye concentration, temperature, and pH can influence the adsorption equilibrium and rate upc.edutekstilec.siscribd.com. While these models and factors are applicable to disperse dyeing in general, specific adsorption equilibrium constants or rate constants determined experimentally for this compound were not found in the provided search results.
Influence of Temperature on Dye Uptake and Diffusion
Temperature is a crucial parameter in the disperse dyeing of polyester, significantly impacting both dye uptake and diffusion researchgate.netchemsrc.com. Increasing the dyeing temperature generally leads to higher dye uptake and increased color strength on the fabric researchgate.net. This is attributed to the increased solubility of the disperse dye in water at higher temperatures and the thermal expansion and plasticization of the polyester fiber, which increases the free volume within the amorphous regions and facilitates the penetration and diffusion of dye molecules chemsrc.comchemicalbook.comniscpr.res.in. The rate of dye uptake typically increases with temperature researchgate.net. High-temperature dyeing, often performed above the glass transition temperature of polyester (around 80°C), is necessary to achieve satisfactory dye diffusion and fixation within the fiber structure chemicalbook.comniscpr.res.in. Research on other disperse dyes has shown that dye exhaustion and migration ability improve at higher temperatures, such as 120°C or 130°C.
Advanced Application Methodologies and Their Underlying Principles
This compound is suitable for advanced application methodologies used for dyeing polyester, particularly those involving high temperatures worlddyevariety.com.
Thermosol Dyeing Methods and Fixation Mechanisms
Thermosol dyeing is a continuous method particularly well-suited for applying disperse dyes to polyester and its blends, including those with cotton. textilelearner.netuga.edublogspot.com This process involves padding the fabric with a dispersion of the disperse dye, followed by drying and then subjecting the fabric to dry heat at high temperatures, typically ranging from 180°C to 220°C, for a short duration (e.g., 60-90 seconds). textilelearner.netblogspot.comgoogle.com
The fixation mechanism in thermosol dyeing relies on the effect of high temperature on both the dye and the fiber. When heated, the polyester fibers undergo a structural change, where the polymer chains gain increased thermal energy, leading to swelling and opening up of the amorphous regions within the fiber structure. textilelearner.netaatcc.org Simultaneously, the disperse dye molecules, being nonionic and having low water solubility, sublime or vaporize at these elevated temperatures. blogspot.com The gaseous dye molecules then diffuse from the surrounding atmosphere into the swollen amorphous regions of the polyester fiber. textilelearner.netblogspot.comaatcc.org Once inside the fiber, as the temperature decreases, the fiber structure contracts, trapping the dye molecules within the polymer matrix. The dye molecules are primarily held within the fiber by weak intermolecular forces such as hydrogen bonds and Van der Waals forces. blogspot.comtextilelearner.net
Efficient dye fixation in the thermosol process is dependent on factors such as the dye's molecular size and shape, its volatility, and its solubility within the fiber. aatcc.org For disperse dyes used in thermosol applications, it is imperative that a significant portion of the vaporized dye is absorbed by the polyester fibers. blogspot.com If the sublimation rate is too low, dye particles may remain on the fiber surface, leading to reduced color yield. blogspot.com Conversely, if the sublimation rate is excessively high, dye vapor can escape, potentially depositing on machinery. blogspot.com Approximately 75-90% of the dye can be fixed onto the fabric during the thermosol process. textilelearner.net
Continuous Dyeing Techniques
Continuous dyeing techniques are widely employed for the efficient and high-throughput coloration of textiles, particularly woven fabrics. slideshare.netslideshare.net For disperse dyes applied to synthetic fibers like polyester, thermosol dyeing is a prominent continuous method. textilelearner.netuga.edublogspot.comslideshare.net As discussed in the previous section, this involves padding, drying, and high-temperature heat fixation. textilelearner.netuga.edublogspot.com
Other continuous methods applicable to disperse dyes, especially in the context of blend fabrics, include pad-steam processes. slideshare.netslideshare.net In such methods, the fabric is padded with the dye dispersion and then subjected to steaming, which provides the necessary heat and moisture for dye diffusion and fixation within the fiber. slideshare.net The specific continuous dyeing technique employed depends on the fiber type or blend being dyed and the desired outcome. slideshare.net For polyester/cotton blends, continuous dyeing often involves separate fixation steps for each fiber component, with disperse dyes typically fixed on the polyester. blogspot.com
Transfer Printing Research and Mechanism
Transfer printing is a process where a design is first printed onto a paper or foil substrate using inks containing disperse dyes. aatcc.orgsci-hub.ru The printed paper is then brought into contact with the fabric (usually polyester) and heated to temperatures typically between 160°C and 220°C. aatcc.orgsci-hub.ru Under these conditions, the disperse dye sublimes from the paper and transfers in its gaseous state onto the fabric, where it is absorbed by the fibers. aatcc.orgsci-hub.ru
The mechanism is similar to the fixation step in thermosol dyeing, relying on the sublimation properties of the disperse dyes and the ability of the fiber to absorb the vaporized dye. aatcc.orgsci-hub.ru Dyes suitable for transfer printing must readily sublime within the specified temperature range and exhibit minimal affinity for the paper substrate. sci-hub.ru Disperse dyes with molecular weights typically between 240 and 340 and sublimation temperatures between 180°C and 230°C are generally suitable. sci-hub.ru The process requires the dye to remain stable under the application conditions and to provide adequate color depth and fastness properties on the printed fabric. sci-hub.ru
Single-Bath Dyeing for Blended Fabrics
Dyeing blended fabrics composed of fibers with different dyeing characteristics, such as polyester and cotton, presents challenges. Traditionally, a two-bath, two-step method is used, where each fiber type is dyed separately with appropriate dye classes (e.g., disperse dyes for polyester and reactive dyes for cotton). bibliotekanauki.plresearchgate.net However, single-bath dyeing methods for blends are increasingly being explored to streamline the process, reduce costs, and minimize environmental impact. bibliotekanauki.plresearchgate.netkayakuth.co.th
Single-bath dyeing of polyester/cotton blends with disperse dyes for the polyester component often involves using compatible reactive dyes for the cotton portion within the same dyebath. bibliotekanauki.plkayakuth.co.th This requires careful control of dyeing parameters such as temperature and pH, as disperse dyes typically require acidic conditions and high temperatures for optimal uptake on polyester, while reactive dyes for cotton are applied in alkaline conditions. blogspot.comkayakuth.co.th Research has investigated using specific buffer systems and dyeing profiles that can accommodate the requirements of both dye classes in a single bath. bibliotekanauki.pl Achieving good color yield and satisfactory fastness properties in single-bath dyeing of blends with disperse dyes and other dye classes requires careful selection of compatible dyes and auxiliaries, as well as precise process control. bibliotekanauki.plresearchgate.netkayakuth.co.th
Role of Dispersing Agents in Dye Dispersion and Stability
Disperse dyes, including this compound, have very low solubility in water. blogspot.comchemsrc.comscribd.com To be effectively applied in aqueous dyeing processes, they must be present as a fine, stable dispersion of solid particles in the dyebath. blogspot.comchemsrc.com Dispersing agents are crucial auxiliaries used to achieve and maintain this stable dispersion. blogspot.comchemsrc.comscribd.comtextilelearner.netslideshare.netgoogle.comp2infohouse.orgjustdial.comresearchgate.net
The primary functions of dispersing agents are to facilitate the reduction of dye particle size during manufacturing, enable the conversion of dye powder into a fine dispersion, and ensure the stability of this dispersion throughout the dyeing process. blogspot.com They work by surrounding the individual dye particles, preventing them from aggregating or settling out of the dyebath. chemsrc.comresearchgate.net This ensures uniform distribution of the dye in the bath, which is essential for achieving level and reproducible dyeings. blogspot.comblogspot.com Dispersing agents must be effective under the specific dyeing conditions, including high temperatures and the presence of other dyeing auxiliaries or hard water. blogspot.com Examples of chemicals that can function as dispersing agents in disperse dyeing include various surface-active agents like soap powder, Turkey red oil, alkali sulphates, and alkyl aryl sulfonates. blogspot.com
Polymer Additives for Enhanced Dye Fixation and Color Yield
Research indicates that the addition of certain water-borne polymers to disperse dye inks can lead to printed fabrics with higher color strength and improved color fastness. mdpi.comresearchgate.net The polymers can affect the rheological properties of the ink, such as viscosity, which in turn influences jetting performance in inkjet printing. mdpi.com Furthermore, they can interact with the dye molecules and the fiber surface, impacting the dye uptake and fixation process. mdpi.comresearchgate.net
Influence of Water-Borne Polymers (e.g., PVA, PVP, PEG)
Specific water-borne polymers such as polyvinyl alcohol (PVA), polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG) have been investigated for their influence on disperse dye ink performance. mdpi.comresearchgate.net These polymers are generally non-toxic, biocompatible, and water-soluble. mdpi.comresearchgate.net
Studies have shown that the addition of PVA to disperse dye inks can significantly improve the migration and diffusion of disperse dyes from the ink system into polyester fabric. mdpi.comresearchgate.net This is attributed to PVA increasing the difference between the solubility parameters of the disperse dyes and the ink system. mdpi.comresearchgate.net Additionally, PVA can form a protective film on the printed fabric surface after thermofixation, which may contribute to improved color fastness. mdpi.comresearchgate.net
PVP has also been shown to reduce the aggregation of dye molecules in ink, leading to more stable ejection and potentially higher application performance. researchgate.net PEG can also form stable ink droplets and influence jetting performance. mdpi.com
Research comparing the effects of these polymers on printing performance with disperse dye inks has shown varying results in terms of color strength and fastness properties, suggesting that the optimal polymer additive and concentration depend on the specific dye and application method. mdpi.comresearchgate.net For instance, one study found that disperse dye ink with a specific concentration of PVA exhibited better printing color strength compared to inks with PVP or PEG. mdpi.comresearchgate.net These polymers also demonstrate good thermal stability, which is important for processes involving high-temperature fixation like thermosol dyeing or transfer printing. mdpi.com
Factors Influencing Dyeing Performance Attributes (excluding direct property listing)
The dyeing performance of disperse dyes, including attributes like leveling and sublimation resistance, is influenced by various factors related to the dye's properties, the fiber characteristics, and the dyeing process conditions.
Leveling properties refer to the ability of a dye to produce a uniform coloration across the textile material. Good leveling is crucial for achieving aesthetically pleasing and commercially acceptable dyed fabrics. While specific research on the leveling properties of this compound was not extensively detailed in the search results, the concept of leveling in disperse dyeing is discussed in the context of dye classification and formulation. Some disperse dyes are classified based on their dyeing properties, including leveling. For example, E-type disperse dyes are noted for their good leveling performance and suitability for dip dyeing processes. chemsrc.com The formulation of disperse dye mixtures can also be optimized to improve leveling properties. google.com The presence of dyeing auxiliaries, such as dispersing and leveling agents, in the dyebath is known to assist in achieving level dyeing by promoting the solubility and dispersion of the dye. niscpr.res.in
Sublimation fastness is a critical property for disperse dyes, particularly for applications involving high-temperature processing or use, as it refers to the resistance of the dyed fabric to color change and staining due to the direct conversion of the solid dye into a gas phase. google.com Disperse dyes generally have relatively small molecular weights and strong hydrophobic properties, which can contribute to lower affinity with dyeing substrates and consequently lower sublimation fastness in some cases. google.com
The sublimation fastness of disperse dyes is influenced by their molecular structure and energy levels. Disperse dyes are sometimes classified based on the energy required for dyeing, which correlates with their sublimation fastness. scribd.comblogspot.comblogspot.comtextilelearner.net
| Disperse Dye Classification (by Energy) | Required Dyeing Temperature | Sublimation Resistance |
| Low Energy Dyes | 77°C | Extremely poor |
| Medium Energy Dyes | 104°C - 110°C | Better than low energy dyes |
| High Energy Dyes | Above 129°C | Good |
Note: This table is based on general classifications of disperse dyes and may not directly reflect the specific classification of this compound without further data.
Advanced Degradation and Environmental Remediation Strategies
Physico-Chemical Degradation Pathways
Advanced Oxidation Processes (AOPs) for Disperse Dyes
Generation and Role of Hydroxyl Radicals (•OH) in AOPs
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic compounds from water and wastewater . A key feature of many AOPs is the generation of highly reactive hydroxyl radicals (•OH) mdpi.com. These radicals are powerful oxidizing agents capable of degrading complex organic molecules, including dyes, into less harmful substances like carbon dioxide and water mdpi.comresearchgate.netdoi.org. The high standard redox potential of the hydroxyl radical allows it to mineralize a wide range of organic wastes doi.org.
Various AOP methods exist that produce hydroxyl radicals, encompassing both non-photochemical and photochemical approaches, such as Ozonation, Ozonation at elevated pH, UV/H₂O₂, UV/H₂O₂/O₃, Fenton, photo-Fenton, and Electro-Fenton processes researchgate.net. The distribution of degradation products, such as nitrosobenzene (B162901) and nitrobenzene, can be closely linked to the concentration of hydroxyl radicals generated by different AOP techniques rsc.org. While AOPs are effective at breaking down persistent organic pollutants and can serve as a pretreatment to convert contaminants into more readily biodegradable compounds, complete mineralization can be expensive mdpi.com. The efficiency of AOPs can be influenced by factors such as pH, with a decrease in degradation rate observed at high pH values potentially due to the reduction of produced hydroxyl radicals and the precipitation of catalysts researchgate.netrsc.org.
Membrane Technologies for Dye Removal
Membrane filtration techniques are utilized for separating and concentrating dissolved substances and fine particles from solutions, offering potential for continuous dye removal from effluents sci-hub.se. These processes are characterized by their resistance to temperature fluctuations, challenging chemical environments, and microbial activity sci-hub.se. Membrane filtration is considered suitable for treating effluents with low dye concentrations and for the recycling of textile wastewater sci-hub.se. Compared to conventional methods, membrane processes can offer high dye removal potential sci-hub.se.
Anaerobic membrane bioreactors (AnMBRs), which combine biological degradation with physical filtration, have shown promise in removing dyes from water, with some configurations achieving up to 100% dye elimination mdpi.comresearchgate.net. However, membrane fouling remains a significant challenge in membrane operation nih.gov.
Nanofiltration (NF) Applications in Dye Wastewater Treatment
Nanofiltration (NF) is a pressure-driven membrane process positioned between reverse osmosis (RO) and ultrafiltration (UF) in terms of separation characteristics nih.gov. NF membranes typically have pore sizes less than 1 nm and a molecular weight cut-off (MWCO) ranging from 200 to 1000 Da nih.govmdpi.com. This makes NF suitable for removing various contaminants, including dyes deswater.com.
Biological Degradation Mechanisms
Biological treatment methods, particularly those employing microorganisms, are being explored as environmentally friendly and cost-effective alternatives for dye decolorization in wastewater nih.govuitm.edu.my. Mycoremediation, which utilizes fungi for the degradation and conversion of complex contaminants, is a notable biological approach uitm.edu.mybiotechnologia-journal.org. Fungi are capable of degrading a wide range of dyes, often more effectively than bacteria or algae, due to their production of extracellular enzymes uitm.edu.mybiotechnologia-journal.org.
Mycoremediation of Disperse Yellow Dyes by Fungi
Mycoremediation leverages the ability of fungi to metabolize and immobilize dyes through processes like absorption, adsorption, and enzymatic degradation biotechnologia-journal.orgnih.gov. Fungal species, particularly white-rot fungi, are known to produce ligninolytic enzymes that can degrade persistent organic pollutants, including synthetic dyes researchgate.netbiotechnologia-journal.orgnih.gov. Studies have investigated the biological degradation of disperse yellow dyes using fungal cells tandfonline.comresearchgate.net.
Research on Disperse Yellow 4G, another disperse yellow dye, has demonstrated that fungal cells can effectively remove the dye tandfonline.comresearchgate.net. Free fungal cells showed removal efficiencies ranging from approximately 60% to 85.86% over 120 hours, depending on the dye concentration tandfonline.comresearchgate.net.
Role of Laccase and Manganese Peroxidase (MnP) Enzymes
Laccase and manganese peroxidase (MnP) are key extracellular ligninolytic enzymes produced by fungi that play a significant role in dye degradation nih.govuitm.edu.mybiotechnologia-journal.orgresearchgate.nettandfonline.comijcmas.com. These enzymes catalyze the breakdown of complex dye molecules uitm.edu.my.
Studies on the degradation of Disperse Yellow 4G have examined the role of laccase and MnP enzyme activity tandfonline.comresearchgate.net. While laccase activity was observed to be mostly inhibited at increasing dye concentrations in one study, MnP continued to be activated and is considered a main enzyme in the degradation of lignin (B12514952) and aromatic xenobiotics tandfonline.com. The presence of lignin peroxidase and manganese peroxidase in addition to laccase in some fungal species appears to increase the degree of decolorization of various commercial dyes ijcmas.com.
Fungal Immobilization Techniques for Enhanced Degradation
Fungal immobilization techniques involve confining fungal cells within a matrix or onto a support material. This approach can enhance the stability and efficiency of fungal degradation processes biotechnologia-journal.org.
Studies on the biological removal of disperse yellow dyestuffs have shown that immobilized fungal cells can achieve higher degradation rates compared to free-cell consortia tandfonline.comresearchgate.net. For Disperse Yellow 4G, immobilized fungal cells using a calcium alginate-PVA matrix achieved degradation rates up to 96.24% over 120 hours, compared to 92.47% for free cells tandfonline.comresearchgate.net. Immobilized fungal biomass has also shown effective decolorization and can be used for multiple cycles, although significant adsorption potential on the support itself might not always be observed nih.gov. The decolorization potential of immobilized cells is generally more stable than that of free cells for repetitive use biotechnologia-journal.org.
Anaerobic Biotransformation of Azo Dyes
Anaerobic conditions play a significant role in the initial breakdown of azo dyes. Under oxygen-limited or anaerobic environments, microorganisms can facilitate the reductive cleavage of the azo bonds (-N=N-) present in the dye structure. nih.govresearchgate.net This process is often the primary step in the biological decolorization of azo dyes. juniperpublishers.com
Reductive Cleavage of Azo Bonds and Metabolite Formation
The reductive cleavage of azo bonds is a key mechanism in the anaerobic biotransformation of azo dyes. This reaction breaks the chromophoric azo group, leading to the loss of color and the formation of colorless aromatic amines. nih.govjuniperpublishers.com This cleavage is typically mediated by microbial azoreductase enzymes. juniperpublishers.commdpi.com These enzymes catalyze the transfer of electrons to the azo bond, requiring reducing equivalents such as NADH or NADPH. juniperpublishers.commdpi.com
The general reaction involves the addition of electrons and protons to the azo bond, resulting in its scission and the formation of two aromatic amine molecules. For Disperse Yellow 104, which has a double azo structure worlddyevariety.com, reductive cleavage would theoretically yield corresponding aromatic amine metabolites. While specific metabolites for this compound under anaerobic conditions were not extensively detailed in the search results, studies on other azo dyes like Acid Orange 7 have shown the formation of aromatic amines such as 1-amino-2-naphthol (B1212963) and sulfanilic acid through reductive cleavage researchgate.net. The formation of aromatic amines from azo dye degradation is a common outcome of this process. nih.govresearchgate.netjuniperpublishers.com
Data on the efficiency of anaerobic biotransformation for this compound specifically is limited in the provided search results. However, studies on mixed azo dyes and other azo compounds under anaerobic conditions demonstrate varying decolorization rates depending on factors such as dye concentration, microbial consortia, and the presence of electron donors. mdpi.comresearchgate.net
Aerobic Biological Treatment Efficiency
While anaerobic conditions are effective for the initial decolorization through azo bond cleavage, the resulting aromatic amines can be toxic and require further degradation. researchgate.netjuniperpublishers.com Aerobic biological treatment processes are crucial for the subsequent breakdown and potential mineralization of these aromatic amine metabolites. juniperpublishers.comroyalsocietypublishing.org
Under aerobic conditions, microorganisms can utilize the aromatic amines as carbon and energy sources, leading to their degradation into simpler compounds, potentially including carbon dioxide and water under optimal conditions. juniperpublishers.com However, the efficiency of aerobic treatment for azo dyes and their metabolites can vary. Some azo dyes are recalcitrant under aerobic conditions, and the effectiveness of aerobic biodegradation for the resulting aromatic amines depends on their specific chemical structures and the microbial communities present. royalsocietypublishing.org
Studies on the aerobic treatment of mixed reactive azo dyes using activated sludge have shown color removal efficiency, alongside reductions in COD and BOD. biorxiv.org However, the removal efficiency can be influenced by the initial dye concentration. royalsocietypublishing.orgbiorxiv.org For complete mineralization of azo dyes, a sequential anaerobic-aerobic treatment process is often considered a feasible approach, where anaerobic treatment handles the azo bond cleavage and aerobic treatment addresses the resulting aromatic amines. royalsocietypublishing.org
Data on the specific aerobic biological treatment efficiency for this compound was not found in the provided search results. However, general information on azo dye treatment suggests that while some aerobic degradation of the parent dye or metabolites can occur, the initial anaerobic step is often necessary for effective decolorization.
Environmental Fate and Transport Research
Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact. Due to its properties as a disperse dye, its behavior in various environmental compartments differs from that of water-soluble dyes.
Persistence of Disperse Yellow Dyes in Aerobic Environments
Disperse dyes, including this compound, are generally designed to be chemically and photolytically stable, contributing to their persistence in the environment. mst.dk Empirical data indicates that azo disperse dyes are not expected to degrade rapidly under aerobic conditions in water, soil, and sediment. mst.dkcanada.cacanada.ca This persistence in aerobic environments is a significant environmental concern. mdpi.com
The stability of azo dyes under aerobic conditions is partly attributed to the electron-withdrawing character of the azo groups, which makes them less susceptible to oxidative catabolism by microorganisms. mst.dk
Behavior in Aquatic Sediments and Soil Systems
This compound, being a hydrophobic dye with low water solubility enochdye.commst.dk, is expected to have a strong tendency to adsorb onto solid matrices in the environment, such as aquatic sediments and soil particles. mst.dkcanada.cacanada.ca If released into wastewater, these dyes are likely to be adsorbed by sludge during treatment or partition into sediment if released into water bodies. canada.cacanada.ca
In aquatic systems, a greater percentage of disperse dyes is anticipated to find their way into sediment due to their low water solubility and higher solubility in octanol (B41247) (indicated by moderate to high log Kow values) canada.cacanada.ca. Once in anaerobic sediments, reductive degradation of the azo bonds can occur. canada.cacanada.ca
In soil systems, disperse dyes are expected to remain in the soil if released there. canada.ca The bioavailability of these substances in both aquatic and soil environments is expected to be low due to their low water solubility and relatively large molecular size. canada.ca
While specific studies on the behavior of this compound in aquatic sediments and soil were not detailed, the general behavior of azo disperse dyes suggests that they will primarily associate with the solid phase in these environments, with potential for anaerobic degradation in deeper, anoxic sediment layers. canada.cacanada.ca
| Environmental Compartment | Expected Behavior of this compound | Degradation Potential |
| Aerobic Water | Low solubility, limited rapid degradation. mst.dkcanada.cacanada.ca | Low mst.dkcanada.cacanada.ca |
| Anaerobic Sediment | Partitioning from water, adsorption to sediment. canada.cacanada.ca | Reductive cleavage of azo bonds is expected. canada.cacanada.ca |
| Aerobic Soil | Expected to remain in soil, limited rapid degradation. mst.dkcanada.cacanada.ca | Low mst.dkcanada.cacanada.ca |
Analytical Chemistry Approaches for Disperse Yellow 104
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of disperse dyes, enabling the separation of complex mixtures and the isolation of individual components like Disperse Yellow 104.
High Performance Liquid Chromatography (HPLC) Method Development
High Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of disperse dyes waters.comresearchgate.netoup.comums.edu.mylew.rowaters.comlcms.cz. Method development in HPLC for disperse dyes typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. Reversed-phase C18 columns are commonly employed for the separation of disperse dyes due to their nonpolar nature oup.comlew.rofda.gov. Mobile phases often consist of mixtures of water or aqueous buffers and organic solvents like methanol (B129727) or acetonitrile (B52724) oup.comlew.rofda.gov. The DIN 54231 standard procedure for the analysis of disperse dyes utilizes HPLC with various detection methods waters.comwaters.com. While specific HPLC method development details solely for this compound (CAS 12270-42-7) were not extensively detailed in the reviewed literature, HPLC methods have been developed for the separation and determination of various synthetic dyes, including other yellow colorants researchgate.netlew.ro.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers enhanced separation speed, resolution, and sensitivity through the use of smaller particle size columns and higher mobile phase pressures waters.compolymex.frresearchgate.netlcms.czfda.govresearchgate.netnih.govmdpi.com. UPLC is increasingly applied in the analysis of disperse dyes, often coupled with mass spectrometry for improved identification and quantification polymex.frresearchgate.netresearchgate.netnih.govmdpi.com. This technique is suitable for the rapid screening and quantitative determination of multiple dyes in various matrices researchgate.netresearchgate.net. While specific UPLC applications focusing solely on this compound (CAS 12270-42-7) were not predominantly found, UPLC systems capable of emulating both HPLC and UHPLC separations are used for the analysis of disperse dyes according to standard procedures waters.com.
Thin Layer Chromatography (TLC) Methodologies
Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that has been historically used for the separation and identification of disperse dyes waters.comums.edu.myfda.govresearchgate.net. TLC methodologies for disperse dyes typically involve using a stationary phase, such as silica (B1680970) gel, and an appropriate mobile phase to separate the dyes based on their polarity ums.edu.my. The DIN 54231 standard procedure also includes TLC as an analytical method for disperse dyes waters.comwaters.com. TLC can be used for rapid screening and provides a visual separation of components ums.edu.myfda.gov. While specific TLC methodologies solely for this compound (CAS 12270-42-7) were not detailed, TLC has been applied to investigate various disperse dyes researchgate.net.
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry is a powerful tool for the detection, identification, and structural elucidation of disperse dyes, often coupled with chromatographic techniques.
LC-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a sensitive and selective technique widely used for the analysis of disperse dyes researchgate.netoup.comlcms.cz. ESI is a soft ionization technique suitable for polar and semi-polar compounds like many dyes. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of precursor ions, enabling more confident identification and quantification, even in complex matrices researchgate.net. LC-ESI-MS/MS methods have been developed and validated for the determination of various disperse dyes in environmental water samples and foodstuffs researchgate.netoup.com. These methods often involve solid-phase extraction (SPE) for sample clean-up and pre-concentration prior to LC-MS/MS analysis oup.com. While this compound (CAS 12270-42-7) was not explicitly listed as a target analyte in all reviewed LC-ESI-MS/MS studies on disperse dyes, the technique is generally applicable to this class of compounds oup.comlcms.cz.
UHPLC-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS)
Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) offers high sensitivity, mass accuracy, and resolution, making it suitable for comprehensive screening and quantitative analysis of a wide range of compounds, including synthetic dyes researchgate.netresearchgate.netnih.govmdpi.comacs.orgalfa-chemistry.com. The Orbitrap analyzer provides high-resolution accurate mass data, which is invaluable for identifying unknown dyes and confirming the presence of target analytes researchgate.netresearchgate.netmdpi.com. UHPLC-Q-Orbitrap HRMS methods have been developed for the simultaneous determination of numerous synthetic dyes, including disperse dyes, in complex samples like foodstuffs researchgate.netresearchgate.netnih.gov. These methods often utilize data acquisition modes such as full-scan MS and data-dependent MS/MS (dd-MS2) to obtain both precursor and fragment ion information researchgate.netresearchgate.net. While specific research findings focusing solely on the application of UHPLC-Q-Orbitrap HRMS for the analysis of this compound (CAS 12270-42-7) were not prominently featured in the provided snippets, this technique is a powerful tool for the analysis of disperse dyes as a class researchgate.netresearchgate.netnih.govmdpi.comacs.orgalfa-chemistry.com.
Compound Table
| Compound Name | CAS Number | PubChem CID |
| This compound | 12270-42-7 | Not available in search results |
Data Table: Representative Analytical Parameters for Disperse Dye Analysis (Based on reviewed literature for various disperse dyes)
| Technique | Column Type (Example) | Mobile Phase (Example) | Detection Method (Example) | Notes | Source(s) |
| HPLC | C18 | Acetonitrile/Aqueous Buffer or Water | UV-Vis, MS | Widely used for separation and quantification. | waters.comresearchgate.netoup.comlew.rowaters.comlcms.czfda.gov |
| UPLC | C18 | Acetonitrile/Acidified Water | PDA, MS/MS, Q-Orbitrap HRMS | Offers faster analysis and improved resolution. | waters.compolymex.frresearchgate.netlcms.czfda.govresearchgate.netnih.govmdpi.com |
| TLC | Silica Gel | Organic solvent mixtures (e.g., DMF:chloroform) | UV, Densitometry | Simple and cost-effective for screening. | waters.comums.edu.myfda.govresearchgate.net |
| LC-ESI-MS/MS | C18 | Water/Methanol with Formic Acid | ESI-MS/MS (SRM) | Sensitive and selective for target analyte analysis. | researchgate.netoup.comlcms.cz |
| UHPLC-Q-Orbitrap HRMS | C18 | Aqueous/Organic Gradient | Full-scan MS, dd-MS2 | Provides high resolution and accurate mass for screening/identification. | researchgate.netresearchgate.netnih.govmdpi.comacs.orgalfa-chemistry.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
GC-MS is a valuable technique for identifying degradation products of disperse azo dyes, particularly those that are relatively small and lack sulfonic acid groups, making them volatile and thermally stable. uga.edu Studies on the fungal degradation of Disperse Yellow 3 (DY3), a phenolic azo compound, have utilized GC-MS to identify degradation products. uga.eduohsu.edu For instance, acetanilide (B955) was identified as a major metabolite during the fungal degradation of DY3 by Pleurotus chrysosporium. ohsu.edu The mechanism involves the cleavage of the azo linkage, leading to products like acetanilide and 4-methyl-1,2-benzoquinone. ohsu.edu While direct application to this compound is not detailed in the provided results, the principles and methodologies used for DY3 are indicative of how GC-MS could be applied to analyze degradation products of similar disperse dyes.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique often coupled with mass spectrometry (MS) for the analysis of various compounds, including dyes. While specific applications of MALDI for this compound are not extensively described in the search results, MALDI-TOF MS has been mentioned in the context of analyzing disperse dyes and their molecular structures. ufsc.brdntb.gov.uaresearchgate.net The technique involves embedding the analyte in a matrix material, which absorbs laser energy and facilitates the ionization of the analyte molecules. ncsu.edu This can be useful for determining the molecular weight of the intact dye molecule and potentially identifying fragments or impurities. lcms.cz
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantification of dyes due to their ability to absorb light in the UV-Vis region of the electromagnetic spectrum. ajol.infoums.edu.myresearchgate.net
UV-Visible Spectrophotometry for Dye Concentration Determination
UV-Visible spectrophotometry is a common technique for determining the concentration of dyes in solution based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. ajol.infolabflow.com This method involves measuring the absorbance of a dye solution at its maximum wavelength (λmax) and comparing it to a calibration curve prepared from solutions of known concentrations. ajol.infolabflow.com While UV-Vis spectrophotometry is a fundamental technique for dye analysis, its sensitivity might be limited for detecting very low concentrations of disperse dyes in complex matrices like environmental water samples, often necessitating preconcentration steps. researchgate.net Derivative spectrophotometry can also be employed to overcome issues like turbidity or high background absorbance, improving the accuracy of quantification. tubitak.gov.tr
Diode Array UV-Vis Detection in Chromatography
Diode Array Detectors (DAD) are commonly used in conjunction with chromatography techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of dyes. oup.comresearchgate.netlcms.czresearchgate.net A DAD allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths for each eluting component, providing both quantitative and qualitative information. lcms.czresearchgate.net This is particularly useful for analyzing mixtures of dyes, as it helps in identifying individual components based on their unique UV-Vis spectra and retention times. lcms.cz The combination of chromatography with DAD provides improved selectivity and sensitivity compared to standalone spectrophotometry, especially when dealing with complex samples. lcms.cz However, even with DAD, coelution of dyes can occur, making mass spectrometry a valuable complementary detection technique for unambiguous identification and quantification. lcms.cz
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are crucial steps in the analysis of disperse dyes, especially in environmental matrices where they are often present at low concentrations and within complex sample compositions.
Solid-Phase Extraction (SPE) for Environmental Samples
Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from environmental samples, including water. oup.comresearchgate.netoup.comajol.infobiolabscientific.com SPE utilizes a solid adsorbent material to retain the target analytes while the sample matrix passes through. biolabscientific.com The retained analytes are then eluted using a suitable solvent. biolabscientific.com For disperse dyes in environmental water samples, SPE is often employed to isolate the dyes from the water matrix and remove interfering substances before analysis by techniques like LC-MS/MS. oup.comresearchgate.netoup.com Studies have demonstrated the effectiveness of SPE for extracting disperse dyes from various water matrices, including treated effluent and receiving waters, achieving good recoveries. oup.comresearchgate.netoup.com Different SPE cartridges and elution strategies can be optimized depending on the specific properties of the target dyes and the sample matrix. oup.comresearchgate.net Dispersive solid-phase microextraction (DSPµE) is a variation of SPE that has also been applied for the preconcentration of dyes in water samples. ajol.inforesearchgate.net
Dispersive Solid-Phase Extraction (d-SPE)
Dispersive Solid-Phase Extraction (d-SPE) is a sample preparation technique widely used in analytical chemistry for the cleanup of extracts. It involves the addition of a bulk amount of sorbent material directly to the sample extract, followed by shaking and centrifugation. This process allows for rapid removal of matrix interferences. The supernatant, containing the analytes of interest, is then collected for analysis.
A method for the simultaneous determination of 104 fat-soluble synthetic dyes, including this compound, in food samples employed C18 d-SPE for sample clean-up. This approach was coupled with UHPLC-Q-Orbitrap HRMS for analysis. The C18 d-SPE clean-up, combined with a dilute and shoot approach using methanol–water (1:4, v/v) at a 100-fold dilution, effectively eliminated matrix effects for most compounds. The use of d-SPE in this context highlights its utility in preparing complex food matrices for the analysis of multiple fat-soluble dyes simultaneously.
Optimization of Extraction Solvents
The choice and optimization of extraction solvents are critical steps in developing analytical methods for compounds like this compound. The solvent system must efficiently extract the target analyte from the sample matrix while minimizing the co-extraction of interfering substances.
In the method developed for the simultaneous determination of 104 fat-soluble synthetic dyes, the extraction procedure involved a mixed solvent system of water, acetonitrile, and acetone. Following extraction, a 5-fold dilution with methanol containing 0.1% formic acid was applied before analysis.
The successful application of this extraction and cleanup strategy to real commercial foodstuffs demonstrates its suitability for the analysis of this compound within a multi-residue method for fat-soluble dyes.
| Analytical Parameter | Reported Range for 104 Dyes (including this compound) |
| Recoveries | 61.3% - 118.8% |
| Precision (RSD) | < 20% |
| Limit of Quantification | 0.05 - 0.5 mg/kg |
| Screening Detection Limits | 2.5 - 25 µg/kg (for 98% of dyes) |
Spectroscopic and Structural Characterization of Disperse Yellow 104
Molecular Spectroscopic Analysis
Molecular spectroscopy techniques are fundamental tools for confirming the structure and purity of organic compounds like Disperse Yellow 104.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is widely used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. When applied to disperse dyes, IR spectroscopy can reveal characteristic absorption bands corresponding to key functional groups such as azo (-N=N-), aromatic rings (C=C, C-H stretching), amino groups (-NH₂, -NHR), nitro groups (-NO₂), and hydroxyl groups (-OH), depending on the specific structure of the dye nih.govnih.gov. For azo dyes, the presence of the azo stretching vibration is a key indicator ncsu.edu. While IR spectroscopy is utilized in the characterization of this compound oup.comresearchgate.net, specific peak assignments for this compound were not found in the provided sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for determining the detailed molecular structure and arrangement of atoms in organic compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the number and types of hydrogen and carbon atoms and their connectivity can be deduced nih.govresearchgate.netepa.gov. This technique is commonly employed in the structural characterization of disperse dyes to confirm the synthesized product and elucidate complex structures ncsu.edunih.govepa.gov. This compound is reported to be characterized by NMR oup.comresearchgate.net, but specific ¹H NMR or ¹³C NMR data for this compound were not available in the provided search results. Studies on other disperse dyes demonstrate how NMR confirms the presence of specific proton and carbon environments within the dye molecule ncsu.edunih.gov.
UV-Visible Absorption Spectroscopy and Chromophore Analysis
UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for studying the electronic transitions within a dye molecule, which are responsible for its color nih.govnih.gov. Disperse dyes, being colored compounds, exhibit significant absorption in the visible region of the electromagnetic spectrum (typically 400-700 nm). The absorption maximum (λmax) and the intensity of absorption (indicated by the molar extinction coefficient, ε) are key parameters obtained from UV-Vis spectra. These parameters are directly related to the chromophoric system of the dye, which in azo dyes primarily consists of the azo group (-N=N-) conjugated with aromatic rings and substituted with various electron-donating and electron-withdrawing groups (auxochromes) nih.gov. UV-Vis spectroscopy is used in the characterization of this compound oup.com, though specific absorption data for this compound were not found in the provided sources.
The molecular structure of a disperse dye, particularly the nature and position of substituents on the aromatic rings, significantly influences its electronic structure and, consequently, its UV-Vis absorption spectrum nih.govepa.gov. Variations in substituents can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of absorption nih.gov. This correlation between structure and color is a fundamental aspect of dye chemistry epa.gov. Studies on various azo dyes illustrate how different substituents and structural features impact the observed color and absorption characteristics nih.govepa.gov.
Solvatochromism refers to the phenomenon where the UV-Vis absorption spectrum of a compound changes with the polarity of the solvent nih.gov. This occurs due to differential solvation of the ground and excited states of the dye molecule, which affects the energy gap between these states. Disperse dyes, particularly those with donor-acceptor systems, can exhibit solvatochromic behavior. Studies on the solvatochromic properties of disperse dyes in solvents of different polarities provide insights into the intramolecular charge transfer processes and the interaction between the dye molecule and its environment nih.gov. Although solvatochromism is a relevant property for disperse dyes, specific studies on the solvatochromic behavior of this compound were not found in the provided search results.
Correlation of Molecular Structure with Absorption Maxima
Advanced Structural Features
Investigation of Azo-Hydrazone Tautomerism
Azo dyes containing a hydroxyl or amino group positioned ortho or para to the azo linkage can exist in a state of dynamic equilibrium between the azo tautomer and the corresponding hydrazone tautomer. This phenomenon, known as azo-hydrazone tautomerism, is a critical factor influencing the color and properties of these dyes. The equilibrium can be affected by various factors, including the solvent polarity, pH, temperature, and the presence of metal ions. chemnet.comchemicalbook.comalfa-chemistry.com
For a generic azo dye with a hydroxyl group ortho to the azo link, the tautomerism can be represented as follows:
Azo form: R-N=N-Ar-OH Hydrazone form: R-NH-N=C(Ar)-OH (or a cyclohexadienone-like structure)
Spectroscopic methods provide key evidence for the existence and relative populations of these tautomeric forms.
UV-Visible Spectroscopy: UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of a molecule, making it a valuable tool for investigating tautomerism. The azo and hydrazone forms typically have different conjugation systems and thus exhibit distinct absorption maxima (λmax) in the UV-Vis spectrum. chemnet.comchemicalbook.comchemicalbook.com Changes in solvent or pH can shift the tautomeric equilibrium, leading to observable changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance intensity of the bands corresponding to each tautomer. chemnet.comchemicalbook.com
Infrared Spectroscopy: IR spectroscopy can help identify the presence of specific functional groups characteristic of each tautomer. For instance, the hydrazone form may show characteristic N-H stretching vibrations and possibly C=O stretching vibrations (in a quinoid structure), while the azo form would exhibit N=N stretching vibrations.
Nuclear Magnetic Resonance Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a powerful technique for directly observing the different hydrogen environments in the tautomeric forms. The presence of a signal corresponding to the N-H proton in the hydrazone form, often in the downfield region (e.g., around 14-17 ppm), can provide strong evidence for its existence. chemicalbook.com The chemical shifts and coupling patterns of other protons in the molecule can also differ between the tautomers. Studies on related disperse yellow dyes have utilized ¹H NMR to identify and characterize the hydrazone tautomer. chemicalbook.com
X-ray Crystallography: X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths and angles. Analysis of these parameters can distinguish between the azo and hydrazone forms. For example, in the hydrazone form, the bond length of the N-N bond adjacent to the NH group is typically longer than a standard N=N double bond, while the adjacent C-N bond is shorter than a typical single bond, indicating partial double bond character in a conjugated system. X-ray crystallography has been used to confirm the dominant hydrazone form in the solid state for certain disperse yellow dyes. chemicalbook.com
While specific, detailed spectroscopic data for the azo-hydrazone tautomerism of this compound was not found in the provided search results, the principles and techniques described above are directly applicable to its investigation. Research on structurally related disperse yellow dyes, such as those based on pyridone structures, has demonstrated the utility of these methods in characterizing azo-hydrazone tautomerism. chemnet.comchemicalbook.com These studies often reveal that the hydrazone tautomer is prevalent in both solution and solid states for this class of dyes. chemicalbook.com
Analysis of Cis-Trans Isomerism
Azo dyes also exhibit geometric isomerism around the azo (-N=N-) double bond, existing as cis (Z) and trans (E) isomers. The trans isomer, where the substituents on the nitrogen atoms are on opposite sides of the double bond, is generally the more thermodynamically stable form due to reduced steric hindrance. The cis isomer, with substituents on the same side, is typically less stable but can be formed upon irradiation with light (photoisomerization).
The interconversion between the cis and trans isomers can influence the dye's properties, including its absorption spectrum and potentially its diffusion behavior within textile fibers.
Spectroscopic and crystallographic methods are employed to analyze cis-trans isomerism:
UV-Visible Spectroscopy: The cis and trans isomers of azo dyes often have different UV-Vis absorption spectra. The trans isomer, with its more extended conjugation system, typically exhibits a strong π-π* transition band at a longer wavelength and a weaker n-π* band at a shorter wavelength compared to the cis isomer. Photoisomerization from trans to cis can be monitored by observing changes in the UV-Vis spectrum.
Nuclear Magnetic Resonance Spectroscopy: NMR spectroscopy can differentiate between cis and trans isomers based on the different chemical environments of the nuclei in each isomer. For example, the chemical shifts of protons near the azo bond can vary significantly between the cis and trans forms due to differences in anisotropic effects of the azo group.
X-ray Crystallography: X-ray crystallography can unequivocally determine the geometric configuration (cis or trans) of the azo double bond in the solid state by providing precise bond angles and dihedral angles. This technique is invaluable for confirming the predominant isomer in crystalline samples. Studies on related disperse yellow dyes have used X-ray crystallography to characterize both azo-hydrazone tautomerism and cis-trans isomerism. These studies have shown that while the hydrazone form is often dominant, both cis and trans isomers can exist and have been structurally characterized in related disperse yellow dyes.
Although specific experimental data on the cis-trans isomerism of this compound was not found in the provided snippets, the general principles of geometric isomerism in azo dyes and the application of spectroscopic and crystallographic techniques for their analysis are well-established and relevant to understanding the potential structural variations of this compound. Research on other disperse yellow dyes containing azo groups has successfully identified and characterized cis and trans isomers using these methods.
Computational Chemistry and Theoretical Modeling of Disperse Yellow 104
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental tools for studying the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely applied to organic dyes, including those structurally related to Disperse Yellow 104, to elucidate their ground-state properties and excited-state behavior.
Density Functional Theory (DFT) for Ground-State Geometries
Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the electronic structure of molecules, particularly for optimizing ground-state geometries. DFT approaches focus on the electron density rather than the many-electron wave function, offering a computationally less demanding alternative to traditional ab initio methods while often providing a good balance of accuracy and computational cost. Studies on various organic molecules, including azo dyes, frequently employ DFT to obtain optimized molecular structures, bond lengths, and angles in their lowest energy state ias.ac.inresearchgate.netsemanticscholar.orgdergipark.org.trdntb.gov.ua. These optimized geometries serve as the foundation for further computational analyses, such as spectroscopic predictions and reactivity studies.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT specifically designed to investigate excited-state properties and predict electronic excitation energies and absorption spectra. ohio-state.edu. TD-DFT is a de facto method for computing electronic excitation spectra of finite molecular systems due to its favorable accuracy-to-cost ratio ohio-state.educase.edu. This method is particularly valuable for colored compounds like disperse dyes, as their color arises from the absorption of light at specific wavelengths, corresponding to electronic transitions. By calculating the energies and intensities of these transitions, TD-DFT can simulate UV-Vis absorption spectra, providing theoretical support for experimental observations and aiding in the understanding of the relationship between molecular structure and optical properties ias.ac.inresearchgate.netsemanticscholar.orgdntb.gov.uaacs.orgnih.gov.
Basis Set and Functional Selection in DFT Studies
The accuracy of DFT and TD-DFT calculations is significantly influenced by the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange-correlation energy of the electrons, while the basis set describes the mathematical functions used to represent the molecular orbitals. Various functionals and basis sets are available, and their suitability depends on the specific molecular system and the properties being studied.
Commonly used functionals in studies of organic molecules and dyes include hybrid functionals like B3LYP, which combine a portion of Hartree-Fock exchange with DFT exchange-correlation ias.ac.inresearchgate.netsemanticscholar.orgdergipark.org.tr. Other functionals may also be employed depending on the specific requirements of the study researchgate.netrsc.orgnih.gov. Basis sets range from smaller, computationally efficient sets like 6-31G(d) and 6-31G(d,p) to larger, more flexible sets such as 6-311G(d,p) and DGDZVP2, which include polarization and diffuse functions to better describe electron distribution, especially in anions or molecules with lone pairs ias.ac.inresearchgate.netsemanticscholar.orgdergipark.org.trresearchgate.netrsc.orgnih.govnih.gov. The selection of an appropriate functional and basis set is often guided by benchmarking studies and the need to balance computational cost with the desired level of accuracy for the properties of interest.
Table 1 provides examples of functionals and basis sets commonly reported in computational studies of organic molecules, including dyes.
| Functional | Basis Set(s) | Application Area | Source Type |
| B3LYP | 6-31G(d), 6-31G(d,p), 6-311G(d,p) | Ground-state geometries, UV-Vis spectra of dyes | Research Article |
| B3LYP | DGDZVP2 | Geometry and electronic properties of clusters | Research Article |
| VWN-BP | DNP | Degradation mechanism of azo dyes | Research Article |
| B3LYP | 6-311++G(d,p) | Molecular structure, vibrational spectra | Research Article |
| CAM-B3LYP | 6-31+g(d,p) | Electronic absorption spectra (TD-DFT) | Research Article |
Molecular Dynamics and Simulation (if relevant for interactions)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While not specifically highlighted for the intrinsic properties or degradation of this compound in the search results, MD simulations are relevant for understanding the interactions of dye molecules with their environment, such as solvents, polymers (like textile fibers), or other molecules acs.orgd-nb.infoacs.orgresearchgate.net. MD can provide insights into diffusion processes, aggregation behavior, and the stability of dye molecules within different matrices, which are crucial aspects related to their application and environmental fate. Although no specific MD studies on this compound were found, the technique's applicability to understanding the behavior and interactions of disperse dyes in various media is well-established in the broader literature on dye chemistry and materials science.
Theoretical Studies on Reactivity and Degradation Pathways
Theoretical studies, particularly using quantum chemical methods, are instrumental in investigating the reactivity of organic compounds and predicting their degradation pathways. These studies can help identify potential reaction sites, determine activation energies, and understand the mechanisms by which molecules break down under various conditions. For disperse dyes, understanding degradation is crucial for assessing their environmental persistence and the potential formation of harmful byproducts.
Hydroxyl Radical Attack Mechanisms on this compound
The hydroxyl radical (•OH) is a highly reactive species and a key oxidant in advanced oxidation processes (AOPs) used for degrading organic pollutants, including dyes wikipedia.orgiiab.menih.govctdbase.orgnih.govacs.orgmdpi.com. Theoretical studies have investigated the mechanisms of hydroxyl radical attack on azo dyes, providing valuable insights into how these reactions proceed at the molecular level researchgate.netacs.orgrsc.orgacs.org.
While specific theoretical studies on the hydroxyl radical attack mechanism on this compound were not directly found, research on structurally similar azo dyes, such as Disperse Yellow 119, offers relevant insights researchgate.net. These studies often employ DFT to model the interaction between the hydroxyl radical and the dye molecule, identifying preferred attack sites based on parameters like frontier molecular orbitals and reaction energies.
Studies on the degradation of azo dyes by hydroxyl radicals suggest that the attack can occur at different positions on the dye molecule, including the azo linkage (-N=N-) and the aromatic rings researchgate.netrsc.org. The mechanism can involve the addition of the hydroxyl radical to a carbon atom in the aromatic ring or to a nitrogen atom in the azo group, or hydrogen abstraction from the molecule rsc.org. These initial attack steps can lead to the formation of various intermediates and ultimately result in the cleavage of the azo bond or fragmentation of the aromatic structures researchgate.netrsc.org.
Theoretical calculations, such as those determining potential energy profiles, can help to assess the kinetic and thermodynamic feasibility of different degradation pathways, indicating which reactions are most likely to occur researchgate.net. For instance, studies on Disperse Yellow 119 have explored the relative ease of N-N versus C-N bond cleavage following radical attack researchgate.net. Such theoretical investigations contribute significantly to understanding the environmental fate of disperse dyes and the effectiveness of AOPs for their removal.
: A Review of Available Research
This article aims to provide an overview of computational chemistry and theoretical modeling studies applied specifically to the chemical compound this compound. The review is structured according to the provided outline, focusing on kinetic and thermodynamic parameters of degradation, structure-reactivity relationships, and the prediction of molecular and spectroscopic properties.
While computational methods such as Density Functional Theory (DFT) have been widely applied to study the degradation mechanisms, kinetic and thermodynamic parameters, structure-reactivity relationships, and spectroscopic properties of various azo dyes, specific studies applying these techniques to this compound were not found in the search results. Research in this area for other azo dyes has explored topics such as the preferred sites for radical attack during degradation, the energetics of bond cleavage (e.g., C-N vs. N=N bonds), the correlation between computed and experimental spectroscopic data (like UV-Vis spectra), and the relationship between molecular structure and performance properties such as color and lightfastness. These studies often involve calculating parameters such as activation energies, reaction enthalpies, HOMO-LUMO energy gaps, dipole moments, and Fukui indices to understand reactivity and properties.
Due to the absence of specific research findings for this compound within the scope of the search, detailed content for the following sections based solely on this compound cannot be provided:
Prediction of Molecular and Spectroscopic Properties
Relationship between Molecular Structure and Performance (e.g., color yield, lightfastness)
Further research specifically focused on applying computational chemistry and theoretical modeling techniques to this compound is needed to populate these sections with compound-specific information.
Future Research Directions
Development of Novel Synthesis Routes with Reduced Environmental Footprint
Traditional synthesis methods for disperse dyes can involve harsh chemicals and generate significant wastewater. Future research could focus on developing more environmentally benign synthesis routes for Disperse Yellow 104. This aligns with the broader trend in chemistry towards greener processes, including the use of alternative solvents and catalysts. Research into the synthesis of novel disperse dyes highlights the ongoing effort to develop high-productivity methods, sometimes employing more environmentally friendly approaches. mdpi.com The use of water as a solvent in nanoparticle synthesis, for instance, is considered environmentally beneficial due to its non-toxicity, non-flammability, and availability. mdpi.com Microwave irradiation and ultrasonic treatment are also being explored as environmentally friendly and cost-effective methods in chemical synthesis. mdpi.com
Elucidation of Complex Dye-Fiber Interaction Mechanisms at Nanoscale
Understanding the precise mechanisms by which disperse dyes interact with and penetrate hydrophobic fibers like polyester (B1180765) at the nanoscale is crucial for improving dyeing efficiency and fastness properties. Disperse dyes are non-ionic and have low water solubility, relying on dispersion and temperature to penetrate the fiber structure. mdpi.comtextilelearner.net They are held within the fiber by hydrogen bonds and Van Der Waals' forces. textilelearner.net Research into the dyeing mechanism of disperse dyes on polyester fibers has historically focused on the kinetics and thermodynamics of the process. textilelearner.netresearchgate.netrsc.org Future work could utilize advanced analytical techniques and computational modeling to gain a more detailed nanoscale understanding of these interactions, potentially leading to the design of dyes with enhanced uptake and fixation.
Integration of Advanced Oxidation and Biological Remediation Processes for Enhanced Efficiency
Textile wastewater containing disperse dyes poses environmental challenges due to the dyes' persistence and low biodegradability. rsc.orgtlr-journal.com Advanced Oxidation Processes (AOPs) and biological treatments are employed for dye removal. rsc.orgresearchgate.netmdpi.com Future research could explore the synergistic integration of these methods to enhance the removal and degradation efficiency of this compound from wastewater. Studies have compared the effectiveness of different oxidation methods like ozonation, hypochlorite, and Fenton's reagent for disperse dye destruction. researchgate.net Biological processes, often utilizing bacteria or fungal enzymes, are also investigated for their ability to decolorize and detoxify dye wastewater. jmbfs.orgnih.govnih.gov Combining these approaches, perhaps in sequential or simultaneous processes, could lead to more effective and complete remediation. Research is ongoing to understand the mechanisms of both chemical and biological degradation of dyes to improve the design and implementation of wastewater treatment processes. mdpi.com
Real-Time Monitoring and High-Throughput Analytical Techniques for Dye Analysis
Accurate and rapid analysis of disperse dyes in various matrices, including textiles and wastewater, is essential for quality control, environmental monitoring, and research. Current analytical methods for disperse dyes include chromatography techniques like HPLC, TLC, and capillary electrophoresis, often coupled with UV or mass spectrometry detection. mdpi.comresearchgate.netoup.comresearchgate.net Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) have shown promise for the simultaneous determination of multiple disperse dyes with high sensitivity and speed. researchgate.netnih.govnih.gov Future research could focus on developing real-time monitoring techniques that allow for continuous assessment of dye concentrations during synthesis, dyeing, or wastewater treatment. High-throughput methods are also needed to analyze large numbers of samples efficiently. researchgate.net
Predictive Modeling of Dye Behavior in Complex Systems
Predictive modeling can offer valuable insights into the behavior of disperse dyes in various complex systems, such as their interactions with different fiber types, their migration and leaching from textiles, and their fate in the environment. Models are being developed to understand dye transfer, sorption, and diffusion in dyeing processes, considering factors like temperature, pH, and flow. researchgate.net Modeling is also used in the context of wastewater treatment to predict and optimize dye removal efficiency using different technologies. acs.org Future research can focus on developing more sophisticated predictive models specifically for this compound, incorporating its unique molecular structure and properties to better forecast its behavior in diverse scenarios. This includes modeling dye behavior in complex textile systems worldscientific.com and predicting physicochemical properties and environmental fate endpoints using computational models like OPERA. nih.gov Predictive analytics is a broader field that utilizes historical data to forecast future events and can be applied to optimize processes and understand trends. mrcet.com
Exploration of this compound in Emerging Functional Materials (if driven by academic findings)
While the primary application of this compound is textile coloration, academic research might uncover potential uses in emerging functional materials. Disperse dyes, in general, have properties that could be relevant in fields beyond traditional textiles, such as in optical materials or sensing applications, depending on their specific electronic and photophysical characteristics. While the search results did not specifically highlight academic findings on this compound in functional materials, research on novel disperse dyes sometimes explores potential biological activities or other properties beyond coloration. mdpi.comresearchgate.net Should academic research reveal unique functional properties of this compound, future directions could involve exploring its integration into areas like organic electronics, sensors, or other advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Disperse Yellow 104, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Begin with literature review to identify standard synthesis routes (e.g., diazotization and coupling reactions). Optimize parameters (temperature, pH, solvent ratios) using factorial design experiments. Document all steps meticulously, including reagent purity and equipment calibration, to ensure reproducibility. Validate via spectroscopic techniques (HPLC, UV-Vis) and compare results with published spectra .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (for purity assessment), NMR (for structural confirmation), and FTIR (for functional group analysis). Cross-validate results with mass spectrometry (MS) and elemental analysis. Calibrate instruments using certified reference materials and include control samples in each batch to minimize instrumental drift .
Q. How should researchers design experiments to assess this compound’s photostability under varying environmental conditions?
- Methodological Answer : Employ accelerated aging tests using UV irradiation chambers with controlled temperature and humidity. Measure degradation kinetics via spectrophotometry at regular intervals. Use statistical models (e.g., Arrhenius equation) to extrapolate long-term stability. Include triplicate samples and negative controls to account for experimental variability .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in reported ecotoxicological data for this compound?
- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like test organisms, exposure duration, and endpoint measurements. Use multivariate regression to identify confounding factors (e.g., pH, organic matter content). Validate findings through controlled microcosm experiments with standardized protocols .
Q. How can researchers elucidate the degradation pathways of this compound in aquatic systems using advanced chromatographic techniques?
- Methodological Answer : Perform LC-MS/MS with high-resolution mass spectrometry to identify transient intermediates. Couple with isotope labeling to track degradation products. Use computational tools (e.g., QSAR models) to predict metabolite toxicity. Compare experimental data with theoretical fragmentation patterns to confirm pathways .
Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., wastewater samples)?
- Methodological Answer : Employ matrix-matched calibration and solid-phase extraction (SPE) for sample cleanup. Use tandem mass spectrometry (MS/MS) to enhance selectivity. Validate methods via spike-recovery experiments and limit-of-detection (LOD) calculations. Cross-check results with alternative techniques like capillary electrophoresis .
Q. How do molecular dynamics simulations improve understanding of this compound’s interactions with textile substrates?
- Methodological Answer : Model dye-fiber interactions using software like GROMACS or AMBER. Parameterize force fields based on quantum mechanical calculations (DFT). Validate simulations against experimental adsorption isotherms and SEM/EDS data. Analyze binding energies and diffusion coefficients to optimize dyeing protocols .
Data Analysis and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data in supplementary materials, including instrument settings, reagent lot numbers, and environmental conditions. Use electronic lab notebooks (ELNs) for real-time logging. Publish step-by-step protocols on platforms like Protocols.io .
Q. What frameworks address discrepancies in reported thermodynamic properties (e.g., solubility, partition coefficients) of this compound?
- Methodological Answer : Conduct interlaboratory comparisons using harmonized methods (e.g., OECD Guidelines). Apply error propagation analysis to identify measurement uncertainties. Use consensus values from certified reference materials. Report data with confidence intervals and detailed metadata .
Tables for Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
